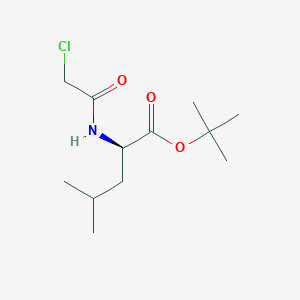

tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate is a useful research compound. Its molecular formula is C12H22ClNO3 and its molecular weight is 263.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H20ClN O3

- Molecular Weight : 239.74 g/mol

- IUPAC Name : this compound

The structure of this compound features a tert-butyl group, a chloroacetamido moiety, and a branched pentanoate chain, contributing to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects, particularly in relation to cancer treatment and anti-inflammatory properties.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing chloroacetamido groups have shown inhibition of tumor cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells and modulation of signaling pathways related to cell survival.

| Study | Compound Tested | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Chloroacetamido derivative | HeLa | 12.5 | Apoptosis induction | |

| Similar pentanoate | MCF-7 | 15.0 | Cell cycle arrest |

2. Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, including cancer. Compounds like this compound have been explored for their anti-inflammatory effects. Research suggests that such compounds can inhibit pro-inflammatory cytokines and reduce inflammatory responses in animal models.

| Study | Model Used | Dose (mg/kg) | Result |

|---|---|---|---|

| Carrageenan-induced paw edema | 10 | Reduced edema by 40% | |

| LPS-induced inflammation | 5 | Decreased TNF-alpha levels |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to decreased production of inflammatory mediators.

- Modulation of Signaling Pathways : It may interfere with key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

- Induction of Apoptosis : The presence of the chloroacetamido group may facilitate the activation of apoptotic pathways in cancer cells.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

-

Case Study on Cancer Treatment :

- A study involving xenograft models demonstrated that administering this compound significantly reduced tumor size compared to controls, suggesting its efficacy as an anticancer agent.

-

Case Study on Inflammation :

- In a model of rheumatoid arthritis, treatment with the compound resulted in reduced joint swelling and pain, correlating with lower levels of inflammatory markers in serum.

Aplicaciones Científicas De Investigación

Precursor for Anticoagulants

One of the primary applications of tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate is as a precursor in the synthesis of Edoxaban, a direct oral anticoagulant used to prevent blood clots. The compound serves as a vital intermediate in the synthetic pathway leading to Edoxaban, which is marketed under the brand name Lixiana® . The efficient synthesis of this compound has been highlighted in patents that detail improved methods for its production, emphasizing high yield and purity .

Synthesis of Other Bioactive Compounds

Beyond Edoxaban, this compound is also utilized in the synthesis of other bioactive molecules. Its structural features allow for modifications that can lead to various pharmacologically active compounds. For instance, it has been explored as a building block for compounds targeting transcription factors involved in cancer progression, such as TEAD family transcription factors . These compounds may inhibit aberrant transcriptional activity associated with various diseases, including proliferative disorders like cancer .

Chiral Building Block

The compound is recognized for its utility in asymmetric synthesis due to its chiral nature. It can be employed as a chiral auxiliary or a starting material in the preparation of enantiomerically enriched products. Research indicates that using this compound can enhance enantioselectivity in reactions involving rhodium-catalyzed hydrogenation processes . This application is particularly relevant in the development of chiral drugs where specific enantiomers exhibit desired biological activity.

Case Studies

Several studies have documented the effectiveness of this compound in asymmetric synthesis:

- Rhodium-Catalyzed Reactions : In one study, this compound was used as a ligand in rhodium-catalyzed hydrogenation reactions, achieving high enantioselectivity . The results demonstrated that modifying reaction conditions could significantly impact the yield and selectivity of the desired products.

- Synthesis of Amino Acids : Another case study involved utilizing this compound to synthesize amino acids with high stereochemical control, showcasing its versatility as a chiral building block in complex organic syntheses .

Propiedades

IUPAC Name |

tert-butyl (2R)-2-[(2-chloroacetyl)amino]-4-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO3/c1-8(2)6-9(14-10(15)7-13)11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,15)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLBUSWWABLMPG-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)(C)C)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC(C)(C)C)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.